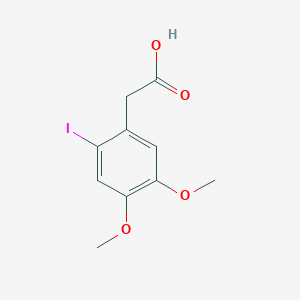

2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid

Description

Contextualizing the Arylacetic Acid Moiety in Modern Chemical Synthesis

Arylacetic acids are a class of organic compounds that feature prominently in a multitude of synthetic pathways. Their carboxylic acid group can be readily transformed into a variety of other functional groups, including esters, amides, and alcohols. Furthermore, the acidic proton of the carboxyl group can be removed to form a carboxylate, which can act as a nucleophile. The methylene (B1212753) group adjacent to both the aromatic ring and the carboxylic acid is also reactive and can be functionalized.

In recent years, arylacetic acids have been employed in a diverse range of reactions, including:

Decarboxylation reactions to form aryl aldehydes and ketones.

Directing groups in C-H activation to functionalize the aromatic ring at specific positions.

Nucleophilic reagents in condensation reactions.

This versatility makes the arylacetic acid scaffold a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules.

Significance of Aromatic Iodination in Complex Molecule Construction

The introduction of an iodine atom onto an aromatic ring, a process known as aromatic iodination, is a powerful strategy in organic synthesis. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoarenes highly reactive and versatile intermediates. acsgcipr.org

Aromatic iodides are particularly valuable as precursors in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Some of the most important cross-coupling reactions involving iodoarenes include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a biaryl structure. libretexts.orgtcichemicals.com

Heck Reaction: Coupling with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. wikipedia.orgorganic-chemistry.org

The ability of iodoarenes to participate in these and other coupling reactions makes them indispensable tools for the construction of complex molecular frameworks from simpler starting materials.

Overview of Research Trajectories for 2-(2-Iodo-4,5-dimethoxyphenyl)acetic Acid

The specific structure of this compound suggests several promising avenues for research. Its synthesis would likely involve the iodination of (4,5-dimethoxyphenyl)acetic acid, also known as homoveratric acid. orgsyn.orgnih.gov This precursor is readily available and has been used in the synthesis of various compounds. orgsyn.org

A primary research trajectory for this iodo-substituted arylacetic acid is its use as a key intermediate in the synthesis of isoquinoline (B145761) alkaloids. The dimethoxyphenylacetic acid substructure is a known precursor to papaverine, a benzylisoquinoline alkaloid. gla.ac.uk The presence of the iodine atom on the aromatic ring opens up the possibility of using modern cross-coupling methodologies to construct the isoquinoline core or to introduce further molecular complexity.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl acetic acid derivative |

| Heck Reaction | Alkene | Substituted styrylacetic acid derivative |

| Sonogashira Coupling | Terminal alkyne | Alkynylphenylacetic acid derivative |

| Buchwald-Hartwig Amination | Amine | Aminophenylacetic acid derivative |

| Ullmann Condensation | Phenol | Phenoxyphenylacetic acid derivative |

Furthermore, the combination of the reactive carboxylic acid group and the versatile iodoarene functionality within the same molecule allows for sequential or one-pot multi-component reactions, providing a streamlined approach to the synthesis of complex target molecules. The exploration of these synthetic pathways is likely to be a fruitful area of research, potentially leading to the discovery of new bioactive compounds and novel synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodo-4,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGZTNSPOYJSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301083 | |

| Record name | 2-(2-iodo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35323-09-2 | |

| Record name | NSC140926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-iodo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Iodo 4,5 Dimethoxyphenyl Acetic Acid

Established Synthetic Routes from Aromatic Precursors

The principal and most direct pathway to 2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid involves the electrophilic aromatic substitution on the precursor, (3,4-Dimethoxyphenyl)acetic acid, also known as homoveratric acid. The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic attack, facilitating the introduction of an iodine atom. The regioselectivity of the reaction is directed by these activating groups to the ortho position relative to one of the methoxy groups and the acetic acid side chain.

Direct iodination of (3,4-Dimethoxyphenyl)acetic acid is the most common synthetic strategy. This approach utilizes various iodinating agents and reaction conditions to achieve the desired substitution. The choice of reagent and solvent system is crucial for optimizing yield and minimizing the formation of byproducts.

Iodine monochloride (ICl) is a highly reactive and effective electrophilic iodinating agent used for the synthesis of iodoarenes. nih.govontosight.ai Due to the polarization of the I-Cl bond, the iodine atom carries a partial positive charge, making it a potent electrophile that can attack the electron-rich aromatic ring of (3,4-Dimethoxyphenyl)acetic acid. ontosight.ai The reaction proceeds via a standard electrophilic aromatic substitution mechanism. ontosight.ai To enhance the electrophilicity of the iodine, the reaction is often catalyzed by a Lewis acid. ontosight.ai

Interactive Data Table: Iodination using Iodine Monochloride (ICl)

| Parameter | Description | Reference |

| Reagent | Iodine Monochloride (ICl) | nih.govontosight.ai |

| Substrate | (3,4-Dimethoxyphenyl)acetic acid | N/A |

| Mechanism | Electrophilic Aromatic Substitution | ontosight.ai |

| Role of ICl | Provides an electrophilic iodine source (I⁺) | ontosight.ai |

| Catalyst (Optional) | Lewis acids (e.g., AlCl₃, FeCl₃) | ontosight.ai |

| Typical Solvent | Acetic Acid | nih.gov |

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodinations. organic-chemistry.org While NIS can iodinate highly activated aromatic rings on its own, its effectiveness is significantly enhanced when used in conjunction with an acid catalyst. researchgate.netpsu.edu Acids such as trifluoroacetic acid or sulfuric acid are used to activate the NIS reagent. organic-chemistry.orgresearchgate.net The activation mechanism is believed to involve the protonation of the succinimide (B58015) carbonyl group, which increases the electrophilicity of the iodine atom, making it a more potent iodinating species. researchgate.net This method offers mild reaction conditions and often results in high yields and regioselectivity. organic-chemistry.orgpsu.edu

Interactive Data Table: Iodination using N-Iodosuccinimide (NIS)

| Parameter | Description | Reference |

| Reagent | N-Iodosuccinimide (NIS) | organic-chemistry.org |

| Substrate | (3,4-Dimethoxyphenyl)acetic acid | N/A |

| Activator | Acidic Media (e.g., Trifluoroacetic acid, Sulfuric acid) | organic-chemistry.orgresearchgate.netpsu.edu |

| Mechanism | Acid-catalyzed Electrophilic Aromatic Substitution | researchgate.net |

| Role of Acid | Activates NIS by protonation, increasing iodine electrophilicity | researchgate.net |

| Reaction Conditions | Typically mild with short reaction times | organic-chemistry.orgpsu.edu |

Acetic acid is a commonly employed solvent in aromatic iodination reactions. researchgate.netreddit.com Its polar protic nature allows it to effectively dissolve both the aromatic substrate and many iodinating reagents. cdnsciencepub.com Beyond its role as a solvent, acetic acid can also act as a reaction promoter. organic-chemistry.org In reactions involving NIS, acetic acid can activate the iodinating agent, potentially through the formation of a highly reactive intermediate, acetyl hypoiodite (B1233010). organic-chemistry.org This activation enhances both the rate and the yield of the iodination process. organic-chemistry.org Acetic acid's ability to facilitate the reaction makes it a preferred medium for the synthesis of iodinated aromatic compounds. researchgate.netbabafaridgroup.edu.in

Interactive Data Table: Function of Acetic Acid in Iodination

| Function | Description | Reference |

| Solvent | A polar protic solvent that dissolves reactants. | reddit.comcdnsciencepub.com |

| Promoter/Activator | Activates iodinating agents like NIS. | organic-chemistry.org |

| Intermediate Formation | May form acetyl hypoiodite with NIS to facilitate iodination. | organic-chemistry.org |

| Medium | Provides an acidic environment which can be beneficial for electrophilic substitution. | researchgate.netrsc.org |

While ICl and NIS are standard reagents, other methods used for the iodination of structurally similar aromatic compounds could be adapted for the synthesis of this compound. These alternative systems often focus on the in situ generation of the electrophilic iodine species.

A well-established alternative method for iodination involves the use of a combination of Chloramine (B81541) T and a source of iodide ions, such as sodium iodide. In this system, Chloramine T acts as an oxidizing agent. It oxidizes the iodide ion (I⁻) from sodium iodide to a more electrophilic iodine species, which can then readily participate in electrophilic aromatic substitution. This method is commonly used in the iodination of peptides and other biological molecules. gropep.comnih.gov The reaction is typically carried out in a buffered aqueous solution to maintain a suitable pH for the reaction.

Interactive Data Table: Iodination using Chloramine T and Sodium Iodide

| Parameter | Description | Reference |

| Reagents | Chloramine T, Sodium Iodide (NaI) | gropep.comnih.gov |

| Role of Chloramine T | Oxidizing agent | gropep.com |

| Role of Sodium Iodide | Source of iodide ions (I⁻) | gropep.com |

| Generated Species | Electrophilic iodine | gropep.com |

| Typical Medium | Buffered aqueous solution | gropep.com |

Alternative Iodination Reagents and Conditions in Analogous Systems

Mechanistic Investigations of Iodination Pathways

The introduction of an iodine atom onto the aromatic ring of 3,4-dimethoxyphenylacetic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This class of reactions is fundamental in aromatic chemistry and involves the attack of an electron-rich aromatic ring on a potent electrophile. In this case, the electrophile is an iodonium (B1229267) ion (I+) or a polarized iodine-containing species.

The general mechanism consists of two primary steps:

Attack of the Aromatic Ring: The π-electron system of the dimethoxy-substituted benzene ring acts as a nucleophile, attacking the electrophilic iodine species. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Restoration of Aromaticity: A base present in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent. This is a fast step that restores the stable aromatic system. masterorganicchemistry.com

The generation of the active electrophilic iodine species is crucial. Molecular iodine (I₂) itself is not typically electrophilic enough to react with even activated aromatic rings. d-nb.info Therefore, iodination reactions almost always require the use of an oxidizing agent or a more reactive iodine source. Common methods include the use of N-Iodosuccinimide (NIS), often with a catalytic amount of a strong acid like trifluoroacetic acid (TFA), or combining molecular iodine with an oxidant. organic-chemistry.org The acid catalyst protonates NIS, making it a much stronger electrophile.

The precise positioning of the incoming iodine atom on the aromatic ring is governed by the directing effects of the substituents already present: the two methoxy groups (-OCH₃) and the acetic acid side chain (-CH₂COOH).

Methoxy Groups (-OCH₃): These are powerful activating groups due to the lone pairs on the oxygen atoms, which can be donated into the ring through resonance. This donation significantly increases the electron density of the ring, making it more nucleophilic. They are strong ortho, para-directors.

Acetic Acid Side Chain (-CH₂COOH): The carboxylic acid group itself is a deactivating, meta-directing group. However, the presence of the methylene (B1212753) (-CH₂-) spacer insulates the aromatic ring from the deactivating resonance effects of the carbonyl group. Consequently, the -CH₂COOH group acts as a weak deactivating group primarily through an inductive effect, and it is considered an ortho, para-director.

In the case of 3,4-dimethoxyphenylacetic acid, the powerful activating and directing effects of the two methoxy groups dominate the regiochemical outcome. The positions ortho to the methoxy groups (positions 2 and 6) are the most electron-rich and therefore the most susceptible to electrophilic attack. The observed product is exclusively this compound, indicating that substitution occurs at the C-2 position. This high degree of regioselectivity is a direct consequence of the synergistic activation by the methoxy groups, which strongly favors substitution at the available ortho position.

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Impact on Regioselectivity |

|---|---|---|---|---|

| -CH₂COOH | 1 | Weakly Deactivating (Inductive) | Ortho, Para | Minor influence compared to methoxy groups |

| -OCH₃ | 4 | Strongly Activating (Resonance) | Ortho, Para | Strongly directs iodination to the adjacent C-2 position |

| -OCH₃ | 5 | Strongly Activating (Resonance) | Ortho, Para | Strongly directs iodination to the adjacent C-6 position |

Optimization Strategies for Synthetic Yields and Purity

Optimizing the synthesis of this compound is essential for maximizing product yield and purity, which are critical for its use as a pharmaceutical intermediate. This involves a systematic approach to refining reaction conditions and processing methods.

Enhanced efficiency is achieved by methodically adjusting key reaction parameters to favor the desired product formation while minimizing side reactions and simplifying purification.

Selection of Iodinating Reagent: The choice of reagent is critical. While various systems can achieve iodination, their efficiency and mildness differ. Systems like N-iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid have been shown to be highly effective for regioselective iodination of electron-rich aromatic compounds under mild conditions, often resulting in excellent yields. organic-chemistry.org Another approach involves using iodine in the presence of a silver salt, such as silver trifluoroacetate, which can generate a highly reactive sulfonyl hypoiodite species. researchgate.net

Solvent Effects: The reaction solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and yields. Acetonitrile (B52724) and dichloromethane (B109758) are common solvents for iodination reactions, and their selection can be crucial for achieving optimal results. nih.gov For instance, performing iodinations in acetonitrile has been shown to significantly improve para-regioselectivity in some aromatic systems. nih.gov

Temperature Control: Reaction temperature must be carefully controlled to provide sufficient energy to overcome the activation barrier without promoting undesirable side reactions, such as di-iodination or decomposition of the starting material or product.

Purification Techniques: Post-reaction work-up and purification are vital for achieving high purity. Recrystallization is a common and effective method for purifying the final solid product, removing unreacted starting materials and any formed byproducts.

| Reagent System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., HIO₃) | Acetic Acid, Heat | Cost-effective reagents | Harsh conditions, potential for side products |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Acetonitrile, Room Temp | High yields, mild conditions, short reaction times. organic-chemistry.org | Higher reagent cost |

| I₂ / Silver Salt (e.g., Ag₂SO₄, AgOTf) | Dichloromethane, Room Temp | High regioselectivity, broad functional group tolerance. d-nb.infonih.gov | Stoichiometric use of expensive silver salts |

Transitioning a synthetic procedure from a small laboratory scale to a larger preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, consistency, and economic viability.

Key considerations for the scalability of the iodination of 3,4-dimethoxyphenylacetic acid include:

Heat Management: Electrophilic aromatic substitution reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of the iodinating agent must be carefully controlled to manage the reaction exotherm and maintain an optimal concentration profile, preventing the formation of impurities.

Mixing Efficiency: Ensuring thorough mixing in large reaction vessels is essential for maintaining homogeneity and achieving consistent results. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in reduced yields and increased impurity formation.

Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions on a larger scale.

Economic Feasibility: The cost of raw materials, energy consumption, and waste disposal become significant factors at scale. The synthesis of this compound typically involves iodination reactions using sodium iodide and chloramine T in acetic acid, which can produce moderate to high purity products and may be suitable for larger-scale production. Successful gram-scale synthesis has been demonstrated for other complex iodination reactions, achieving high yields and underscoring the feasibility of scaling up such processes when properly controlled. d-nb.info

| Parameter | Laboratory Scale (mg-g) | Preparative Scale (kg) | Considerations for Scale-Up |

|---|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio, easy dissipation | Low surface-area-to-volume ratio, requires active cooling | Potential for thermal runaway; requires reactor with cooling jacket |

| Mixing | Magnetic stirring is usually sufficient | Requires overhead mechanical stirring | Ensure homogeneity to avoid localized side reactions |

| Addition Time | Often rapid (minutes) | Slow, controlled addition (hours) | Control exotherm and maintain optimal reagent concentration |

| Work-up/Isolation | Simple extraction and evaporation | Handling of large volumes of solvents; filtration equipment | Phase separation and product isolation can be time-consuming |

Chemical Reactivity and Mechanistic Studies of 2 2 Iodo 4,5 Dimethoxyphenyl Acetic Acid

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety in 2-(2-iodo-4,5-dimethoxyphenyl)acetic acid is a key functional group that dictates its chemical reactivity. The carbon-iodine bond is susceptible to cleavage, making it a versatile precursor for various organic transformations. This section explores two major classes of reactions involving the aryl iodide: nucleophilic substitution and transition metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of reactions in organic chemistry. However, for unactivated aryl halides, the classical SNAr mechanism is often sluggish. An alternative pathway, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, can facilitate substitution on such substrates.

The SRN1 mechanism involves a radical chain process initiated by an electron transfer to the aryl halide. Photostimulation is often employed to facilitate this initial electron transfer step. The reaction of this compound with various carbon nucleophiles under photostimulated conditions has been investigated to understand the scope and limitations of this transformation. The lack of reaction in the dark and inhibition by radical traps are characteristic features supporting an SRN1 mechanism. researchgate.net

####### 3.1.1.1.1. Investigation of Reaction Scope and Substrate Diversity

The photostimulated SRN1 reaction of aryl halides has been explored with a variety of carbon nucleophiles, including enolates and nitriles. vt.eduresearchgate.net For instance, the reaction of unactivated aryl halides with ketone enolates can proceed via the SRN1 pathway. vt.edu The diversity of applicable substrates highlights the synthetic utility of this method for forming carbon-carbon bonds. nih.govrsc.org The choice of nucleophile and substrate can significantly impact the reaction outcome, leading to a range of substituted products.

####### 3.1.1.1.2. Analysis of Factors Governing Product Distribution and Selectivity

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide in this compound makes it an excellent substrate for these transformations.

The palladium-catalyzed Heck reaction is a widely used method for the arylation of olefins. researchgate.net This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the arylated alkene product and regenerate the active catalyst. libretexts.org

The efficiency and outcome of the Heck reaction can be influenced by various parameters, including the choice of palladium catalyst, ligands, base, and solvent. nih.govacs.org For instance, palladium acetate (B1210297) (Pd(OAc)2) is a commonly used catalyst precursor. mdpi.com The reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Exploration of Other Palladium/Copper-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions involving this exact molecule are not extensively detailed in the reviewed literature, the general reactivity of aryl iodides in these transformations is well-established.

The Suzuki-Miyaura coupling would involve the reaction of this compound (or its ester derivative) with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the iodine atom, yielding a biaryl or related structure. The reaction mechanism typically involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

The Sonogashira coupling would enable the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. sigmaaldrich.com This reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. sigmaaldrich.com The resulting product would be an arylethyne derivative of the dimethoxyphenylacetic acid.

The Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. libretexts.orgasianpubs.org This reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. libretexts.org This transformation would yield N-aryl or N-heteroaryl derivatives of the parent compound.

Transformations Involving the Acetic Acid Side Chain

The carboxylic acid functional group in this compound is amenable to a variety of standard organic transformations, including esterification and amidation, which are crucial for modifying the properties of the molecule and for enabling further synthetic steps.

Esterification Reactions and Ester Derivatives

The carboxylic acid can be readily converted to its corresponding esters through various esterification methods. A common and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In the synthesis of 6,7-Dimethoxy-2-tetralone, this compound was converted to its methyl ester. This was achieved by treating the acid with thionyl chloride in anhydrous methanol (B129727). The reaction proceeds through the formation of an acyl chloride intermediate, which is then attacked by methanol to yield the methyl ester with high efficiency. This esterification step is critical as it protects the carboxylic acid group and sets the stage for subsequent reactions like the Dieckmann condensation.

| Reactant | Reagent | Product | Yield (%) | Reference |

| This compound | Thionyl chloride, Methanol | Methyl 2-(2-Iodo-4,5-dimethoxyphenyl)acetate | 92 | Qandil, A. M., et al. |

Amidation and Other Carboxylic Acid Functional Group Interconversions

The carboxylic acid can also be converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a peptide coupling reagent. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitate the formation of the amide bond by activating the carboxyl group towards nucleophilic attack by the amine. libretexts.org

While specific examples of the amidation of this compound are not detailed in the available literature, the synthesis of related benzazepinone (B8055114) structures from the non-iodinated analogue, 3,4-dimethoxyphenylacetic acid, provides a relevant precedent. In these syntheses, the carboxylic acid is first converted to an amide by reaction with an aminoacetaldehyde dimethyl acetal, often using a coupling reagent like DCC or by forming the acid chloride. google.com This amidation is a key step that introduces the nitrogen atom necessary for the subsequent cyclization to form the heterocyclic ring system.

Intramolecular Cyclization and Ring-Closure Reactions

The strategic placement of the iodo and acetic acid functionalities on the dimethoxy-substituted phenyl ring allows for powerful intramolecular cyclization reactions, leading to the formation of valuable polycyclic scaffolds, including cyclic ketones and nitrogen-containing heterocycles.

Formation of Cyclic Ketones (e.g., 6,7-Dimethoxy-2-tetralone) via Dieckmann Condensation and Decarboxylation

A notable application of this compound is in the synthesis of 6,7-Dimethoxy-2-tetralone. The synthetic route involves an initial esterification of the starting material, followed by a palladium-catalyzed Heck reaction to introduce a side chain. The resulting diester then undergoes a Dieckmann condensation.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a β-keto ester. acs.org In this specific synthesis, the diester derived from this compound cyclizes in the presence of a base to form a five- or six-membered ring containing a β-keto ester functionality. The subsequent step involves the hydrolysis of the ester group and decarboxylation, which is the removal of the carboxyl group as carbon dioxide, to yield the final cyclic ketone, 6,7-Dimethoxy-2-tetralone. This sequence provides a practical and cost-effective route to this important synthetic intermediate.

Synthesis of Nitrogen Heterocycles (e.g., 3-Benzazepin-2-ones)

This compound serves as a precursor for the synthesis of nitrogen-containing heterocycles, such as benzazepinones. The synthesis of the related 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one from 3,4-dimethoxyphenylacetic acid illustrates a general strategy that could be applied to the iodo-substituted analogue. google.com

This synthetic approach involves an initial amidation of the carboxylic acid with a suitable amine, such as aminoacetaldehyde dimethyl acetal. The resulting amide contains the necessary components for the subsequent intramolecular cyclization. The ring closure is typically promoted by a strong acid, which facilitates the cyclization of the acetamide (B32628) onto the aromatic ring to form the seven-membered benzazepine ring system. The iodo-substituent on the starting material would be carried through this synthetic sequence, providing a handle for further functionalization of the resulting benzazepinone scaffold using, for example, palladium-catalyzed cross-coupling reactions.

Derivatization and Strategic Applications in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid as a synthetic intermediate stems from the specific functionalities present on its benzene (B151609) ring. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, while the iodo-substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. mdpi.com This versatility allows for its incorporation into a wide array of complex molecular targets.

Phenylacetic acid and its derivatives are recognized as important structural motifs in a multitude of pharmaceutical compounds. mdpi.comwikipedia.org The subject compound, this compound, serves as a valuable precursor for advanced pharmaceutical intermediates due to its specific arrangement of substituents. The dimethoxy- and iodo-phenyl core is a key feature in several neurologically active compounds. Its structure provides the necessary scaffold to synthesize molecules that can interact with specific biological targets, such as receptors in the central nervous system. The acetic acid side chain can be elaborated through various synthetic transformations to introduce aminopropyl groups or other pharmacophores essential for biological activity.

Table 1: Potential Pharmaceutical Applications of Phenylacetic Acid Derivatives

| Drug Class | Phenylacetic Acid Role | Example Drug(s) |

|---|---|---|

| NSAIDs | Core structural building block | Diclofenac, Ibuprofen |

| Anticonvulsants | Key intermediate in synthesis | Phenacemide |

| Urea Cycle Disorders | Active pharmaceutical ingredient | Sodium Phenylacetate |

| Psychedelics/Research | Precursor for serotonergic agents | 4-Iodo-2,5-dimethoxyamphetamine (DOI) |

This table illustrates the general utility of the phenylacetic acid scaffold in pharmaceuticals. mdpi.comwikipedia.org

In the field of agrochemicals, phenylacetic acid derivatives are used as intermediates in the synthesis of pesticides and herbicides. shyzchem.com The this compound molecule can act as a foundational building block for creating novel agrochemically relevant compounds. The specific substitution pattern can be exploited to develop selective herbicides or insecticides. For instance, the core structure can be modified to mimic natural plant hormones or to inhibit essential enzymes in pests, leveraging the principles of rational pesticide design. The iodo-group facilitates the introduction of diverse substituents through cross-coupling reactions, enabling the rapid generation of a library of potential agrochemical candidates for screening. innopeptichem.com

Iodinated aromatic compounds are valuable precursors in materials science for the synthesis of specialty polymers and functional organic materials. google.com this compound can serve as a functionalized monomer or a key intermediate in the creation of these materials. The presence of the iodo group allows for polymerization or modification via reactions like Sonogashira, Heck, or Suzuki couplings, which are fundamental in constructing conjugated polymers and other advanced materials. mdpi.com The dimethoxy groups can enhance the solubility and processability of the resulting polymers, while the acetic acid moiety offers a site for further functionalization, such as grafting onto surfaces or linking to other molecules.

Synthesis of Specific Molecular Architectures

The unique arrangement of reactive sites on this compound makes it particularly suitable for the synthesis of specific and complex heterocyclic structures and for integration into advanced labeling strategies.

Benzo[b]thiophenes are an important class of sulfur-containing heterocyclic compounds found in the core structure of numerous pharmaceuticals, including selective estrogen receptor modulators like Raloxifene and antipsychotic agents. malayajournal.org The synthesis of substituted benzo[b]thiophenes often relies on the cyclization of appropriately functionalized benzene derivatives. While direct cyclization of this compound is not a standard route, its structure is primed for conversion into a precursor suitable for such a transformation.

A plausible synthetic strategy would involve the conversion of the acetic acid moiety into a group capable of intramolecular cyclization. For example, the ortho-iodo group can participate in a palladium-catalyzed intramolecular coupling reaction with a sulfur-containing side chain installed at the C1 position. This approach is a known method for forming heterocyclic rings. organic-chemistry.org The reaction would proceed via an intramolecular Heck-type reaction or a related C-S bond formation, leading to the rigid, fused benzo[b]thiophene ring system. The methoxy (B1213986) groups would remain on the benzene portion of the final molecule, yielding a highly substituted and functionalized benzo[b]thiophene derivative.

One of the most significant applications of structures related to this compound is in the synthesis of radiolabeled ligands for neuroscience research. Specifically, it is a logical precursor for the synthesis of the potent serotonin (B10506) 5-HT2A/2C receptor agonist, 4-Iodo-2,5-dimethoxyamphetamine (DOI). researchgate.net The radiolabeled versions of DOI, particularly [¹²⁵I]-DOI, are invaluable tools for mapping the distribution and density of serotonin receptors in the brain through techniques like autoradiography. researchgate.net

The synthesis of radiolabeled DOI requires a precursor molecule that can be readily iodinated with a radioactive isotope of iodine, such as Iodine-125 or Iodine-123. nih.gov this compound represents an advanced intermediate for creating these precursors. The synthetic challenge lies in converting the acetic acid side chain into the aminopropane side chain characteristic of amphetamines. This can be achieved through multi-step sequences such as conversion to an amide followed by reduction and methylation, or via a Curtius or Hofmann rearrangement.

Crucially, the existing iodo-substituent on the ring makes the compound an ideal substrate for isotopic exchange reactions or as a stable, non-radioactive standard. Alternatively, the iodo-group can be replaced with a trialkylstannyl or boronic acid group, which can then be subjected to radio-iododestannylation or radio-iododeboronation to introduce the radioisotope in the final step of the synthesis with high specific activity. nih.gov

Table 2: Comparison of Radiolabeling Routes for DOI Precursors

| Method | Precursor Type | Oxidizing Agent | Typical Yield | Reference |

|---|---|---|---|---|

| Method A | N-trifluoroacetyl protected amine | Dichloramine-T | ~90% (initial incorporation) | nih.gov |

| Method B | N-phthalimide protected amine | Dichloramine-T | >90% (initial incorporation) | nih.gov |

| Method C | Unprotected free amine | Chloramine-T | ~80% (final radiochemical yield) | nih.gov |

This table summarizes different strategies for the radioiodination step in the synthesis of labeled DOI, for which this compound serves as a key structural precursor.

The synthesis of the specific (R)- and (S)-enantiomers of DOI is critical, as the (R)-isomer is the more pharmacologically active enantiomer. researchgate.net Synthetic routes starting from chiral precursors derived from a molecule like this compound would allow for the stereoselective synthesis of these important research tools.

Based on the conducted research, no direct scientific literature or data specifically detailing the derivatization, application in asymmetric synthesis, or its explicit contribution to modern medicinal chemistry scaffolds for the compound This compound was found.

The search results provided information on related but structurally distinct compounds, such as 2-(2,5-dimethoxyphenyl)acetic acid, and general concepts in asymmetric synthesis and medicinal chemistry. However, per the strict instructions to focus solely on "this compound," this information cannot be used to generate the requested article.

Therefore, the requested article cannot be generated with scientifically accurate and specific information for the specified chemical compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in 2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 (Aromatic) | 6.5 - 7.5 | Singlet | N/A |

| H-6 (Aromatic) | 6.5 - 7.5 | Singlet | N/A |

| -CH₂- (Acetic Acid) | 3.5 - 4.0 | Singlet | N/A |

| -OCH₃ (at C4) | 3.8 - 4.0 | Singlet | N/A |

| -OCH₃ (at C5) | 3.8 - 4.0 | Singlet | N/A |

| -COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

Note: The exact chemical shifts of the aromatic protons (H-3 and H-6) would be influenced by the electronic effects of the iodo and methoxy (B1213986) substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, providing a map of the carbon framework.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C-4 (Aromatic, C-OCH₃) | 145 - 155 |

| C-5 (Aromatic, C-OCH₃) | 145 - 155 |

| C-1 (Aromatic, C-CH₂) | 130 - 140 |

| C-2 (Aromatic, C-I) | 80 - 90 |

| C-3 (Aromatic, C-H) | 110 - 120 |

| C-6 (Aromatic, C-H) | 110 - 120 |

| -OCH₃ | 55 - 65 |

| -CH₂- | 35 - 45 |

Advanced 2D NMR Techniques for Structural Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range proton-carbon correlations, respectively. These experiments would be invaluable in confirming the substitution pattern on the aromatic ring and the connection of the acetic acid side chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Band Assignment for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Ethers & Acid) | 1000 - 1300 | Strong |

| C-I stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The molecular weight of this compound (C₁₀H₁₁IO₄) is 322.10 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 322. The presence of iodine would also give a characteristic isotopic pattern.

Expected Fragmentation Patterns:

Loss of the carboxylic acid group (-COOH): A significant fragment would likely be observed at m/z 277, corresponding to the loss of the carboxyl group.

Loss of a methoxy group (-OCH₃): A fragment at m/z 291 could indicate the loss of a methoxy radical.

Cleavage of the acetic acid side chain: Fragmentation could also occur at the benzylic position, leading to various other smaller fragments.

Chemical Ionization Mass Spectrometry (CIMS) for Molecular Weight Determination

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In CIMS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules in the gas phase. This process typically results in the formation of a protonated molecule, [M+H]⁺.

For "this compound," with a molecular formula of C₁₀H₁₁IO₄ and a molecular weight of 322.10 g/mol , CIMS would be expected to produce a prominent ion at a mass-to-charge ratio (m/z) of 323.1. This quasi-molecular ion peak provides clear confirmation of the compound's molecular weight. The gentle nature of this ionization method preserves the molecular integrity, making it an excellent tool for initial molecular weight verification.

Table 1: Expected CIMS Data for this compound

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ | Expected m/z |

|---|

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental formula. mdpi.com Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure mass to several decimal places. This high accuracy is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For "this compound" (C₁₀H₁₁IO₄), HRMS would provide an exact mass measurement that can be compared against the theoretical calculated mass. This technique is routinely used to confirm the identity of newly synthesized compounds and intermediates in medicinal chemistry. For instance, HRMS analysis of related aromatic compounds is performed to provide mass accuracy of 3 ppm or better, confirming their elemental composition with high confidence. acs.org

Table 2: Theoretical HRMS Data for this compound

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org It is highly effective for identifying and quantifying individual components within a mixture. The GC separates volatile and thermally stable compounds, which are then ionized and detected by the MS.

The direct analysis of carboxylic acids like "this compound" by GC-MS can be challenging due to their polarity and low volatility, which can lead to poor peak shape and carryover in the system. chromforum.org To overcome these issues, derivatization is often employed, such as converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). This process improves the chromatographic behavior of the analyte, allowing for effective separation and subsequent mass spectral analysis. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Compound Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of polar, charged, and high-molecular-weight compounds that are difficult to analyze by GC-MS. nih.gov

As a polar, ionizable compound, "this compound" is an ideal candidate for CE-MS analysis. In CE, ions are separated based on their electrophoretic mobility in an electric field within a narrow capillary. mdpi.com This allows for the separation of the target compound from impurities or other components in a sample matrix. The separated analytes are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, for detection. This technique offers advantages such as short analysis times and low consumption of samples and solvents, making it an attractive alternative to other methods for the quality control of polar analytes. mdpi.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives and Related Compounds

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores.

The UV-Vis spectrum of "this compound" is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. The presence of methoxy groups and the iodine atom as substituents on the phenyl ring will influence the position and intensity of the absorption bands. This technique is also valuable for monitoring the progress of chemical reactions. For example, UV-Vis spectroscopy has been used to monitor the photolysis of related dimethoxyphenylacetic acid derivatives by measuring changes in absorbance over time. rsc.org Theoretical calculations using time-dependent density functional theory (TD-DFT) can also be employed to predict the electronic absorption spectra of such molecules and correlate them with experimental findings. physchemres.org

Table 3: Summary of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 35323-09-2 | C₁₀H₁₁IO₄ |

| 3-(4-Iodo-2,5-dimethoxyphenyl)piperidine | Not specified | C₁₁H₁₄INO₂ |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry.

Electronic Structure Analysis:This subsection delves into the distribution and energy of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and the nature of bonding and non-bonding interactions within the molecule, such as hyperconjugation.

Molecular Electrostatic Potential (MEP) Surface Mapping

The MEP surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This map is invaluable for predicting how the molecule will interact with other chemical species.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

In the solid state, molecules interact with each other to form a crystal lattice.

Hydrogen Bonding: The carboxylic acid group of the molecule is a prime candidate for forming strong hydrogen bonds, which would significantly influence its crystal packing.

Hirshfeld Surface Analysis: This technique provides a graphical representation of intermolecular interactions within a crystal. By mapping properties like d_norm onto the surface, it is possible to visualize and quantify close contacts between atoms, identifying key interactions such as hydrogen bonds and halogen bonds (involving the iodine atom) that dictate the supramolecular structure.

While the principles of these computational methods are well-established, their specific application to 2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid has not been documented in the available research literature. The execution of such studies would be a novel contribution to the field, providing valuable data on the structural and electronic characteristics of this particular compound. Without primary research data, any attempt to populate the requested sections would be speculative and unscientific.

In Silico Mechanistic Pathway Elucidation

Computational chemistry and theoretical investigations play a crucial role in understanding the reactivity, stability, and potential reaction pathways of chemical compounds. For molecules structurally related to this compound, computational methods such as Density Functional Theory (DFT) have been employed to elucidate molecular structures, electronic properties, and spectroscopic data.

While direct in silico mechanistic pathway elucidation for the synthesis or specific reactions of this compound is not extensively documented in the current scientific literature, studies on analogous compounds provide a framework for how such investigations could be approached. For instance, quantum chemical calculations have been used to predict the optimized structure and harmonic vibrational frequencies of 2,6-diiodo-3,4,5-trimethoxybenzoic acid, a similarly substituted aryl iodide. researchgate.net These theoretical predictions were then compared with experimental data from FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to gain deeper insights into intramolecular interactions. researchgate.net

Furthermore, computational analyses of prepolymerization complexes have been used to understand selective binding interactions in molecularly imprinted polymers designed for compounds like 3,4-dimethoxyphenylacetic acid. researchgate.net Such studies show that selective binding arises from cooperative interactions, a finding that agrees with experimental results. researchgate.net

In the broader context of substituted phenethylamines, a class of compounds for which this compound can be a precursor, computational studies are pivotal. The synthesis of N-benzyl-β-phenethylamine derivatives involves intermediates whose formation and subsequent reactions can be modeled to understand the reaction mechanism and predict the most favorable pathways. mdpi.com Although specific computational studies on the mechanistic pathways involving this compound are scarce, the principles from related molecules suggest that theoretical investigations would be invaluable.

Table 1: Computational Methods Applied to Structurally Related Compounds

| Compound Investigated | Computational Method | Key Findings |

| (2,6-dimethoxyphenyl)acetic acid | Density Functional Theory (DFT) | Optimized molecular structure, HOMO-LUMO energy gap, and atomic charges were determined. ajchem-b.com |

| 3,4-dimethoxyphenylacetic acid | Computational Analysis | Showed that selective binding in imprinted polymers arose from cooperative three-point interactions. researchgate.net |

| 2,6-diiodo-3,4,5-trimethoxybenzoic acid | Quantum Chemical Calculations | Predicted optimized structure and harmonic vibrational frequencies, which were compared with experimental spectroscopic data. researchgate.net |

The application of these computational techniques to this compound could provide valuable insights into its synthesis and reactivity. For example, DFT calculations could be used to model the transition states of key reaction steps, thereby elucidating the reaction mechanism and identifying potential energy barriers. This would be particularly useful in optimizing reaction conditions for its synthesis or its use in the preparation of other compounds.

Analytical Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic Techniques for Purification and Separation

Chromatography is a cornerstone for the purification and separation of 2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid from reaction mixtures and impurities. The selection of the appropriate chromatographic method is crucial for achieving the desired level of purity.

Column Chromatography (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography, particularly using silica gel as the stationary phase, is a widely employed technique for the purification of organic compounds like this compound. The principle of this technique is the differential adsorption of the components of a mixture onto the stationary phase. A solvent or a mixture of solvents, known as the mobile phase, is passed through the column to elute the components at different rates, thereby achieving separation.

For the purification of acidic compounds such as this one, a typical mobile phase might consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The polarity of the mobile phase is carefully optimized to achieve the best separation. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Table 1: Illustrative Column Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., 10% to 50%) |

| Elution Mode | Gradient or Isocratic |

| Monitoring | Thin-Layer Chromatography (TLC) with UV detection |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purity assessment and quantification of this compound. HPLC offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for the analysis of such polar compounds.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water (frequently acidified with formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using certified reference standards.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Purity Determination and Quality Control Standards

The purity of this compound is a critical quality attribute. Commercially available batches of this compound often specify a purity of ≥98% as determined by HPLC. Quality control standards for such chemical intermediates typically involve a suite of analytical tests to confirm identity and purity.

These tests may include:

Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Purity Assessment: HPLC is the primary method for determining the percentage purity.

Residual Solvents: Gas Chromatography (GC) may be used to quantify any remaining solvents from the synthesis and purification processes.

Water Content: Karl Fischer titration is a standard method for determining the water content.

Physical Properties: Measurement of melting point and appearance are also part of the quality control process.

Application as an Analytical Reference Standard

Due to its well-defined chemical structure and the ability to be purified to a high degree, this compound can serve as an analytical reference standard. In this capacity, it is used for the identification and quantification of the same compound in unknown samples. A certified reference standard would have a certificate of analysis detailing its purity and the methods used for its characterization. This ensures the accuracy and traceability of analytical results.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Expanding Synthetic Utility through Novel Reaction Development

The reactivity of 2-(2-Iodo-4,5-dimethoxyphenyl)acetic acid is largely dictated by its aryl iodide and carboxylic acid functional groups. The carbon-iodine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid moiety allows for various derivatizations. Future research will likely focus on developing novel reactions that exploit this dual functionality.

Key areas for development include:

Transition-Metal-Catalyzed Cross-Coupling: The aryl iodide is an excellent substrate for a wide array of cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are standard, future work could explore less common or more challenging transformations. This includes the development of novel catalyst systems (e.g., using earth-abundant metals) that operate under milder conditions or tolerate a broader range of functional groups.

C-H Activation and Annulation Reactions: The substituted phenyl ring is a candidate for directed C-H activation reactions. The carboxylic acid or a derivative could act as a directing group to functionalize the aromatic ring at other positions, leading to highly substituted and complex scaffolds in a single step.

Photoredox Catalysis: Light-mediated reactions could unlock new pathways for functionalizing the molecule. For instance, photoredox-catalyzed coupling reactions could provide an alternative to traditional palladium-catalyzed methods, often proceeding under very mild conditions.

Multi-component Reactions (MCRs): Designing novel MCRs that incorporate this compound would be a highly efficient strategy for building molecular complexity. mdpi.com These reactions could simultaneously utilize the reactivity of the aryl iodide and the carboxylic acid to rapidly generate libraries of intricate molecules.

The table below outlines potential novel reactions and their significance.

| Reaction Type | Potential Reagents/Catalysts | Synthetic Advantage |

| Dual Cross-Coupling/Decarboxylation | Palladium or Nickel catalysts, specific ligands | Forms a new C-C bond at the iodide position while converting the acetic acid to a methyl group or other functionality. |

| Directed C-H Functionalization | Rhodium or Ruthenium catalysts | Enables precise functionalization of the aromatic ring, guided by the carboxylic acid group. |

| Reductive Heck-Type Cyclization | Photoredox catalyst, Hantzsch ester | Allows for intramolecular ring formation involving the acetic acid side chain and a coupled partner. |

| Ugi or Passerini-type MCRs | Isocyanides, aldehydes/ketones, amines | Rapid assembly of complex, peptide-like structures in a single, atom-economical step. |

Design and Synthesis of Advanced Functional Materials

The structural characteristics of this compound make it an attractive building block for advanced functional materials. illinois.edu The rigid phenyl core, combined with reactive sites for polymerization or modification, allows for its incorporation into polymers, organic frameworks, and other materials with tailored properties. idu.ac.id

Future research directions in this area include:

Conducting Polymers: The dimethoxyphenyl unit can be a component of electroactive polymers. Polymerization through the aryl iodide via methods like Yamamoto or Suzuki polycondensation could yield conjugated polymers. The methoxy (B1213986) groups act as electron-donating groups, which can tune the electronic properties (e.g., band gap) of the resulting material.

Photosensitive Materials: Naphthopyran mechanophores, which change properties in response to mechanical force, demonstrate how specific organic molecules can be embedded in polymers to create functional materials. illinois.edu Similarly, the iodo-dimethoxyphenyl scaffold could be elaborated into photochromic or fluorescent moieties and incorporated into polymer matrices to create materials for optical data storage or sensing applications.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. By modifying the molecule to contain a second carboxylic acid or another coordinating group, it could serve as a bespoke organic strut for creating porous materials with potential applications in gas storage, separation, or catalysis.

The following table summarizes potential applications in materials science.

| Material Class | Role of this compound | Potential Application |

| Conjugated Polymers | Monomer unit for polymerization via cross-coupling reactions. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors. |

| Functionalized Hydrogels | Incorporated as a pendant group that can be further modified post-polymerization. | Drug delivery systems, tissue engineering scaffolds. |

| Metal-Organic Frameworks (MOFs) | Precursor to a multitopic organic linker for framework construction. | Gas storage and separation, heterogeneous catalysis. |

| Molecular Switches | Core scaffold for designing molecules that change conformation upon external stimuli. | Molecular electronics, smart materials. |

Green Chemistry Approaches in this compound Synthesis

Traditional synthesis of this compound involves the iodination of 4,5-dimethoxyphenylacetic acid, often using reagents like sodium iodide with an oxidant such as chloramine-T in solvents like acetic acid. While effective, these methods can involve halogenated reagents and solvents that are not environmentally benign. Future research will prioritize the development of greener synthetic routes. researchgate.netejcmpr.com

Key green chemistry principles that can be applied include:

Use of Safer Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids.

Catalytic Methods: Employing catalysts to reduce the amount of reagents needed and to avoid stoichiometric waste products. Enzymatic iodination, for example, could offer a highly selective and environmentally friendly alternative.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. One-pot or telescoped reactions, where multiple steps are performed in the same vessel, align with this principle. mdpi.com

A comparison of traditional and potential green synthetic approaches is presented below.

| Synthesis Step | Traditional Method | Potential Green Alternative | Green Advantage |

| Iodination | Iodine/oxidizing agent (e.g., H₂O₂) or NaI/Chloramine-T in acetic acid. | Enzymatic iodination using a haloperoxidase; electro-iodination; solid-supported iodine reagents. | Avoids harsh oxidants, reduces hazardous waste, simplifies product purification. |

| Reaction Conditions | Conventional heating over several hours. | Microwave-assisted heating; ultrasound irradiation. nih.gov | Significant reduction in reaction time, lower energy consumption, often higher yields. |

| Solvent System | Acetic acid or other organic solvents. | Water, ethanol, or recyclable ionic liquids. researchgate.net | Reduced environmental impact, improved process safety. |

| Overall Process | Multi-step process with workup and isolation after each step. | One-pot synthesis from a precursor to 4,5-dimethoxyphenylacetic acid. | Fewer unit operations, less solvent waste, improved overall efficiency. |

Exploration in Complex Natural Product Total Synthesis

Phenylacetic acid and its derivatives are important structural motifs and synthetic precursors for a wide range of biologically active natural products and pharmaceuticals. nih.govmdpi.com The specific substitution pattern of this compound makes it a valuable and strategic building block for the total synthesis of complex natural products, particularly certain classes of alkaloids and polyketides that contain a substituted aromatic core.

Future applications in this domain could involve:

Isoquinoline (B145761) Alkaloids: Many isoquinoline alkaloids feature a dimethoxy-substituted benzyl (B1604629) unit. This compound could serve as a key fragment in synthetic strategies like the Bischler-Napieralski or Pictet-Spengler reactions to construct the core isoquinoline scaffold. The ortho-iodide provides a handle for later-stage modifications or ring closures.

Macrocyclic Compounds: The carboxylic acid can be used to form an ester or amide linkage as part of a macrocyclization strategy. The aryl iodide can be used in an intramolecular cross-coupling reaction to form a complex ring system, a common feature in many natural products.

The compound's utility lies in its ability to be elaborated into more complex structures through well-established chemical transformations, making it a strategic starting point for challenging synthetic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.